
3,4-Diethynylcyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethynylcyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C8H2O2 It is characterized by a cyclobutene ring with two ethynyl groups and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylcyclobut-3-ene-1,2-dione typically involves the following steps:
Starting Material: The synthesis often begins with squaric acid or its derivatives.
Formation of Ethynyl Groups:
Cyclization: The formation of the cyclobutene ring is a crucial step, which can be facilitated by cyclization reactions under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethynylcyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl groups under mild conditions.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced compounds are typically formed.
Substitution: Substituted cyclobutene derivatives are the major products.
Aplicaciones Científicas De Investigación
3,4-Diethynylcyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 3,4-Diethynylcyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The compound’s ability to undergo various chemical reactions also allows it to modulate biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diethoxy-3-cyclobutene-1,2-dione: Similar in structure but with ethoxy groups instead of ethynyl groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Contains hydroxyl groups instead of ethynyl groups.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Features methoxy groups in place of ethynyl groups.
Uniqueness
3,4-Diethynylcyclobut-3-ene-1,2-dione is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C8H2O2 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
3,4-diethynylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H2O2/c1-3-5-6(4-2)8(10)7(5)9/h1-2H |
Clave InChI |
IFECTWGZJAOLFF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=O)C1=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



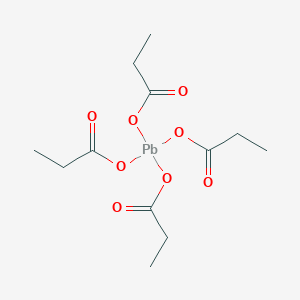

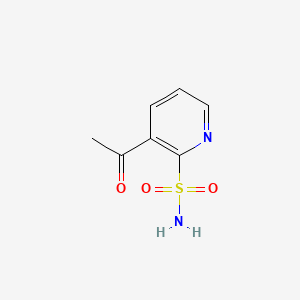

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
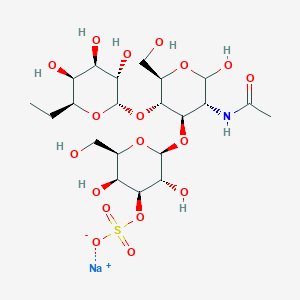
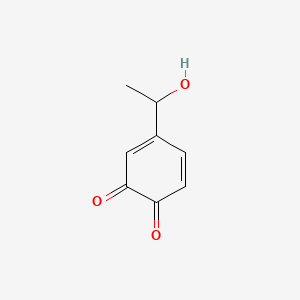
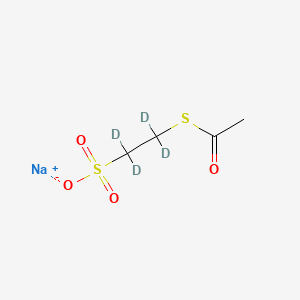
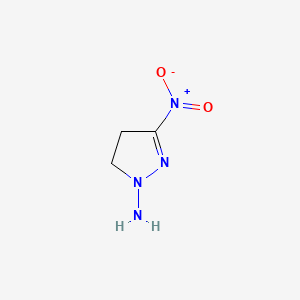
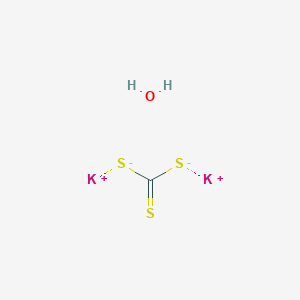
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
